N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound characterized by the presence of a chloro-substituted dimethoxyphenyl group and a pyridinylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-mercaptopyridine.
Formation of Intermediate: The 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present in derivatives, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro derivatives are used).
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy as a drug candidate for various diseases, examining its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Lacks the pyridinylsulfanyl group, which may affect its reactivity and biological activity.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group, which could significantly alter its chemical and biological properties.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the chloro-dimethoxyphenyl and pyridinylsulfanyl groups. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-20-12-8-11(13(21-2)7-10(12)16)18-14(19)9-22-15-5-3-4-6-17-15/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDIAWAICKWZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=N2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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